molecular formula C19H21N9O2S B2528329 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 1797719-65-3

3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2528329
CAS No.: 1797719-65-3
M. Wt: 439.5
InChI Key: PNEXYJMTSJIAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic molecule featuring a thiazolo[3,2-a]pyrimidinone core fused with a 6-methyl group. Its structure includes a piperazine linker substituted at the 4-position with a 6-(1H-1,2,4-triazol-1-yl)pyridazine moiety, connected via a 2-oxoethyl chain. Structural analogs indicate that such compounds are typically synthesized via nucleophilic substitution or cyclization reactions involving halogenated intermediates .

Properties

IUPAC Name

6-methyl-3-[2-oxo-2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O2S/c1-13-9-21-19-28(18(13)30)14(10-31-19)8-17(29)26-6-4-25(5-7-26)15-2-3-16(24-23-15)27-12-20-11-22-27/h2-3,9,11-12,14H,4-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEXYJMTSJIAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one represents a complex molecular structure with potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that integrate various heterocyclic moieties. The key steps include:

  • Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving azides and alkenes.
  • Pyridazine and Piperazine Integration : These rings are introduced via nucleophilic substitutions and cyclization reactions.
  • Thiazolo[3,2-a]pyrimidine Core : This core is formed through condensation reactions involving appropriate precursors.

The final compound exhibits a complex three-dimensional structure that is crucial for its biological activity.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of triazole and pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have been reported to inhibit various bacterial strains, including ESKAPE pathogens, which are known for their resistance to antibiotics . The specific compound may show similar activity due to the presence of the triazole and piperazine moieties.

Anticancer Potential

The thiazolo[3,2-a]pyrimidine structure has been linked to anticancer activity. Research indicates that compounds with this core can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Neurotropic Effects

Recent studies have explored the neurotropic effects of related compounds. For example, certain hybrids linked to triazole units have demonstrated potential in modulating seizure activity in animal models. This suggests that the compound may influence neurotransmitter systems or receptor interactions .

The biological activity of 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could interact with various receptors in the nervous system or other tissues, influencing physiological responses.
  • Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress within cells, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

StudyFindings
Demonstrated antimicrobial activity against ESKAPE pathogens with a similar triazole structure.
Reported anticancer properties linked to thiazolo[3,2-a]pyrimidine derivatives, showing significant inhibition of tumor growth in vitro.
Explored neurotropic effects in animal models, suggesting potential for treating seizure disorders.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of this compound typically involves a multi-step reaction process that incorporates various heterocycles, such as triazoles and thiazoles. The synthetic pathways often utilize established methodologies like the copper-catalyzed azide-alkyne cycloaddition for triazole formation and other coupling reactions to achieve the desired structural complexity. The characterization of synthesized compounds is generally confirmed using techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography.

Antimicrobial Properties : Compounds containing the triazole ring have been extensively studied for their antimicrobial activity. Triazoles are known to inhibit the growth of various fungi and bacteria. For instance, derivatives of 1,2,4-triazole have shown promising results against Candida species and other pathogenic fungi .

Anticancer Activity : The structural components of this compound suggest potential anticancer properties. Research has indicated that similar thiazolo[3,2-a]pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects : Some studies have reported that triazole-based compounds can exhibit anti-inflammatory properties by modulating inflammatory pathways. This includes the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

Therapeutic Applications

Neurological Disorders : There is emerging evidence that compounds with a similar structural framework may act as modulators for neurological conditions. For example, some derivatives have been investigated for their potential role in treating Huntington's disease by targeting specific pathways involved in neurodegeneration .

Cardiovascular Health : Certain thiazole derivatives have been explored for their cardioprotective effects. They may help in reducing oxidative stress and improving endothelial function .

Case Study 1: Antifungal Activity

A study evaluated a series of 1,2,4-triazole derivatives against clinical isolates of Candida species. The results indicated that modifications to the piperazine moiety significantly enhanced antifungal activity compared to standard treatments .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that thiazolo[3,2-a]pyrimidine derivatives induced apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Data Tables

Compound Name Biological Activity Mechanism of Action References
Triazole Derivative AAntifungalInhibition of ergosterol synthesis
Thiazolo[3,2-a]pyrimidine BAnticancerInduction of apoptosis
Piperazine-Based CAnti-inflammatoryModulation of cytokine release

Chemical Reactions Analysis

Table 1: Key Reagents and Conditions

Reaction StepReagentsConditionsYield Range
Thiazole ring formationThiosemicarbazide, NaOHEthanol reflux77–90%
Pyridazine-triazole couplingFormaldehyde, aryl piperazinesMethanol, RT84–87%
Three-component reactionChloroacetic acid, aldehydesAcONa + AcOH:Ac₂OModerate

Reaction Mechanisms

The synthesis relies on heterocyclic chemistry principles:

Thiazole Ring Construction

The thiazole core forms via a cyclization mechanism involving nucleophilic attack by sulfur-containing intermediates (e.g., thiosemicarbazide derivatives) on carbonyl groups, followed by elimination . For example:

  • Pyrazolin-thioamide intermediates react with ketones (e.g., ethyl 2-chloro-3-oxobutanoate) to form thiazole rings.

  • Single crystal X-ray diffraction confirms planar thiazolo[3,2-b] triazol-6-one systems, critical for stability .

Piperazine-Pyridazine Coupling

The piperazine-pyridazine linkage forms via:

  • Nucleophilic substitution : Piperazine’s secondary amine attacks the electrophilic pyridazine moiety.

  • Mannich base reactions : Formaldehyde links piperazine to pyridazine derivatives, creating a methylene bridge .

Structural Optimization

Modifications to the triazole, pyridazine, and thiazole rings significantly influence reactivity and yield:

  • Triazole substituents : Electron-donating groups (e.g., methyl) enhance stability and reaction rates .

  • Pyridazine substitution : Halogenated (e.g., fluorine) or electron-withdrawing groups improve coupling efficiency .

  • Thiazole derivatives : Alkyl or aryl substituents at the 6-position modulate solubility and biological activity .

Table 2: Substituent Effects on Reaction Outcomes

Substituent TypePositionEffect on ReactionImpact on Yield
Methyl (electron-donating)TriazoleStabilizes intermediates+15–20%
Fluorine (electron-withdrawing)PyridazineFacilitates nucleophilic attack+10–15%
Aryl groups (e.g., phenyl)ThiazoleEnhances π-interactions+5–10%

Analytical Characterization

Key techniques for verifying reaction outcomes include:

  • 1H/13C NMR : Identifies pyrazoline protons (δ 3.24–5.54 ppm) and thiazole carbons (δ 165.4–165.8 ppm) .

  • FT-IR : Confirms carbonyl (C=O) and thiazole C-S bond stretches .

  • X-ray diffraction : Validates planar heterocyclic systems and hydrogen bonding networks .

Comparison with Similar Compounds

Key Findings :

  • Replacement of pyridazine with thiadiazine () introduces additional sulfur atoms, which may alter electronic properties and metabolic stability .

Piperazine-Linked Heterocycles

Piperazine is a common linker in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capability.

Compound Core Structure Piperazine Substituent Biological Relevance (Inferred) Reference
Target Compound Thiazolo[3,2-a]pyrimidinone Triazolylpyridazine Potential kinase inhibition
Imidazo[1,2-a]pyrimidinone derivative () Imidazo[1,2-a]pyrimidinone 4-Methylpiperazin-1-ylphenyl Anticandidate for kinase-targeted therapies

Key Findings :

  • Piperazine-linked compounds often exhibit enhanced solubility and bioavailability. The target compound’s pyridazine-triazole substituent may confer stronger π-π stacking interactions compared to the methoxyphenyl group in .

Triazole-Substituted Heterocycles

1,2,4-Triazole moieties are associated with antimicrobial, antifungal, and anticancer activities.

Compound Triazole Position Partner Heterocycle Notable Feature Reference
Target Compound 1H-1,2,4-triazol-1-yl Pyridazine Dual heterocyclic system
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine () Fused triazolo-pyrimidine Pyrazole Isomerization under varying conditions
Triazolo-thiadiazole () [1,2,4]triazolo[3,4-b] Thiadiazole Sulfur-rich scaffold

Key Findings :

  • The target compound’s triazole-pyridazine combination is distinct from fused triazolo-pyrimidines (), which undergo isomerization, suggesting greater stability in the target molecule .
  • Thiadiazole-containing analogs () may exhibit different redox properties due to sulfur atoms .

Pyridazine-Based Compounds

Pyridazine rings contribute to planar geometry and hydrogen-bond acceptor capacity.

Compound Pyridazine Substituent Partner Group Application (Inferred) Reference
Target Compound 1H-1,2,4-triazol-1-yl Piperazine Kinase or protease inhibition
6-(3-Pyrazinyl-oxadiazol-5-yl)pyridazin-3(2H)-one () Oxadiazole Pyrazine Fragment-based drug design

Key Findings :

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.